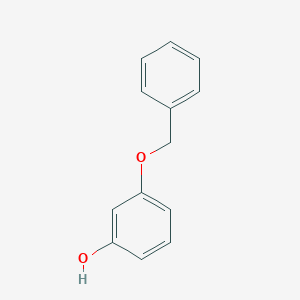

3-(Benzyloxy)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTVZLOJAIEAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191129 | |

| Record name | Benzyl 3-hydroxyphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3769-41-3 | |

| Record name | Benzyl 3-hydroxyphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003769413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 3-hydroxyphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Benzyloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Data of 3-(Benzyloxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-(Benzyloxy)phenol, also known as resorcinol monobenzyl ether. The information presented is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data

The following tables summarize the key spectral data for this compound, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.44 - 7.31 | m | - | 5H | Ar-H (Benzyl group) |

| 7.18 | t | 8.1 | 1H | Ar-H |

| 6.58 | dd | 8.1, 2.3 | 1H | Ar-H |

| 6.52 | t | 2.3 | 1H | Ar-H |

| 6.47 | dd | 8.1, 2.3 | 1H | Ar-H |

| 5.05 | s | - | 2H | -OCH₂- |

| 4.85 | s (br) | - | 1H | -OH |

Note: The chemical shift of the hydroxyl proton (-OH) can be variable and may exchange with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 159.4 | Ar-C-O (Ether) |

| 157.9 | Ar-C-OH |

| 136.9 | Ar-C (Quaternary, Benzyl) |

| 130.2 | Ar-C-H |

| 128.7 | Ar-C-H (Benzyl) |

| 128.1 | Ar-C-H (Benzyl) |

| 127.6 | Ar-C-H (Benzyl) |

| 108.1 | Ar-C-H |

| 107.5 | Ar-C-H |

| 102.4 | Ar-C-H |

| 70.1 | -OCH₂- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 (broad) | O-H stretch | Phenolic -OH |

| ~3030 | C-H stretch | Aromatic |

| ~2920 | C-H stretch | Aliphatic (-CH₂-) |

| ~1600, 1500 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1150 | C-O stretch | Phenolic |

| ~740, 690 | C-H bend | Aromatic (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 200 | [M]⁺ (Molecular Ion) |

| 107 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[1]

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube.[1]

-

Internal Standard: Tetramethylsilane (TMS) is usually used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Data Acquisition:

-

For ¹H NMR, a standard pulse program is used. Data is often reported with chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration values.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. Chemical shifts (δ) are reported in ppm.

-

-

Data Processing: The raw data is processed using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are commonly obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

-

Data Presentation: The data is typically presented as a plot of transmittance (%) or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the EI source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectroscopy of 3-(Benzyloxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(benzyloxy)phenol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document outlines the predicted proton chemical shifts, multiplicities, and integration values. It also includes a standard experimental protocol for acquiring a ¹H NMR spectrum and visualizations to aid in understanding the molecular structure and proton assignments.

Predicted ¹H NMR Data of this compound

Disclaimer: Extensive searches of chemical databases and scientific literature did not yield a publicly available, experimentally determined ¹H NMR spectrum of this compound with complete peak assignments. The data presented below is a prediction based on established principles of NMR spectroscopy and typical chemical shifts for analogous protons in similar chemical environments.

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H-2 | 7.20 - 7.00 | Triplet (t) | 1H | Aromatic proton on the resorcinol ring, ortho to the hydroxyl group and meta to the benzyloxy group. |

| H-4 | 6.60 - 6.40 | Doublet of Doublets (dd) | 1H | Aromatic proton on the resorcinol ring, ortho to both the hydroxyl and benzyloxy groups. |

| H-5 | 6.60 - 6.40 | Triplet (t) | 1H | Aromatic proton on the resorcinol ring, para to the hydroxyl group and ortho to the benzyloxy group. |

| H-6 | 6.60 - 6.40 | Doublet of Doublets (dd) | 1H | Aromatic proton on the resorcinol ring, meta to the hydroxyl group and ortho to the benzyloxy group. |

| H-7 (Ar-H of Benzyl) | 7.50 - 7.30 | Multiplet (m) | 5H | Aromatic protons of the benzyl group. |

| H-8 (CH₂) | 5.10 - 5.00 | Singlet (s) | 2H | Methylene protons of the benzyl group. |

| H-9 (OH) | 5.50 - 4.50 | Broad Singlet (br s) | 1H | Phenolic hydroxyl proton. The chemical shift can be variable and concentration-dependent. |

Structural and Logical Diagrams

The following diagrams illustrate the molecular structure of this compound with proton assignments and a typical experimental workflow for ¹H NMR analysis.

Caption: Molecular structure of this compound with proton numbering.

Caption: A typical experimental workflow for ¹H NMR spectroscopy.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard protocol for acquiring the ¹H NMR spectrum of this compound.

1. Materials and Reagents:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

-

NMR tube (5 mm diameter)

-

Pipettes and vials

2. Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

3. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples)

-

Spectral Width: -2 to 12 ppm

-

-

Acquire the Free Induction Decay (FID) data.

4. Data Processing and Analysis:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline across the spectrum.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each peak to determine the relative number of protons.

-

Identify the chemical shift, multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J-values) for each resonance.

-

Assign the observed signals to the corresponding protons in the this compound molecule based on their chemical shifts, multiplicities, and integration values.

This comprehensive guide, while based on predicted data due to the absence of a published spectrum, provides a robust framework for the ¹H NMR analysis of this compound, which is invaluable for researchers and professionals in the field of drug development and chemical sciences.

In-depth Technical Guide: 13C NMR Chemical Shifts of 3-(Benzyloxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(benzyloxy)phenol. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted 13C NMR data, alongside a comprehensive, standardized experimental protocol for acquiring such data. This information is intended to serve as a valuable resource for the characterization and analysis of this compound and related aromatic ether compounds in a research and development setting.

Predicted 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound have been predicted using a reliable computational model. The predicted values, presented in Table 1, are in parts per million (ppm) relative to a tetramethylsilane (TMS) standard. The carbon atoms are numbered as illustrated in the molecular structure diagram (Figure 1) for clear assignment.

Table 1: Predicted 13C NMR Chemical Shifts of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 159.6 |

| C2 | 102.3 |

| C3 | 158.0 |

| C4 | 107.8 |

| C5 | 130.3 |

| C6 | 107.2 |

| C7 (CH₂) | 70.1 |

| C8 | 136.9 |

| C9, C13 | 127.8 |

| C10, C12 | 128.8 |

| C11 | 128.3 |

Disclaimer: These are computationally predicted values and may differ from experimental results. Verification by experimental analysis is recommended.

Molecular Structure and Carbon Numbering

The chemical structure of this compound with the carbon numbering scheme used for the assignment of the 13C NMR chemical shifts is depicted below.

Figure 1: Molecular structure of this compound with carbon numbering for 13C NMR assignment.

Experimental Protocol for 13C NMR Spectroscopy

The following section outlines a detailed methodology for the acquisition of a 13C NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds like this compound. Other potential deuterated solvents include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄, depending on the desired experimental conditions and sample solubility.

-

Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The optimal concentration may vary depending on the spectrometer's sensitivity.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.

NMR Spectrometer and Parameters

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) equipped with a broadband or carbon-observe probe is recommended.

-

Acquisition Parameters:

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments) is typically used.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range for most organic molecules.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is a good starting point.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, which is crucial for obtaining quantitative data, although longer delays may be necessary for quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is reasonable, and this can be adjusted based on the sample concentration and desired signal-to-noise ratio.

-

Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or to the characteristic signal of the deuterated solvent (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

-

Peak Picking and Integration: The chemical shifts of the individual peaks are determined. While integration of ¹³C NMR spectra is generally not as straightforward as in ¹H NMR due to variations in relaxation times and the Nuclear Overhauser Effect (NOE), it can provide qualitative information about the number of carbons in similar environments.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis in a typical 13C NMR experiment.

Figure 2: Workflow for 13C NMR Spectroscopy.

An In-Depth Technical Guide to the Mass Spectrometry of 3-(Benzyloxy)phenol

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-(benzyloxy)phenol, a significant molecule in various research and development sectors. As a valued member of the scientific community, including researchers, scientists, and drug development professionals, you will find this document delivers not just procedural steps, but also the underlying scientific rationale for key experimental decisions, ensuring a robust and reproducible analytical workflow.

Introduction: The Analytical Significance of this compound

This compound, also known as resorcinol monobenzyl ether, possesses a unique chemical architecture combining a phenolic hydroxyl group and a benzyl ether linkage on a central benzene ring.[1][2] This structure imparts a distinct reactivity and metabolic profile, making its accurate identification and quantification critical in fields ranging from synthetic chemistry to pharmaceutical development. Mass spectrometry, with its inherent sensitivity and structural elucidation capabilities, stands as the premier analytical technique for the comprehensive characterization of this molecule.

This guide will navigate the intricacies of analyzing this compound by mass spectrometry, from fundamental principles to advanced applications. We will explore the predictable yet complex fragmentation patterns that arise from its dual functionality and provide actionable protocols for achieving high-fidelity data.

Foundational Principles: Ionization and Mass Analysis

The successful mass spectrometric analysis of this compound hinges on the selection of an appropriate ionization technique. The choice of ionization will dictate the nature of the ions generated and, consequently, the information that can be gleaned from the resulting mass spectrum.

Ionization Techniques: A Comparative Overview

-

Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[3] This provides a detailed fragmentation pattern that can be considered a molecular fingerprint, ideal for structural elucidation and library matching.

-

Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine aerosol in the presence of a strong electric field.[4] ESI is particularly well-suited for polar and thermally labile molecules, typically producing protonated molecules ([M+H]^+) or deprotonated molecules ([M-H]^-) with minimal fragmentation.[4] This is highly advantageous for molecular weight determination and quantitative studies, especially when coupled with liquid chromatography.

-

Atmospheric Pressure Chemical Ionization (APCI): Another "soft" ionization technique that is suitable for less polar compounds than ESI.[5] APCI involves the ionization of the analyte in the gas phase through reactions with reagent ions, often leading to protonated or deprotonated molecules.

For this compound, both EI and ESI/APCI offer complementary information. EI provides a wealth of structural detail through fragmentation, while ESI and APCI are the methods of choice for sensitive quantification in complex matrices when coupled with liquid chromatography.

Deciphering the Fragmentation Code: The Mass Spectrum of this compound

The fragmentation of this compound in the mass spectrometer is a predictable process governed by the relative stabilities of the resulting ions and neutral losses. The presence of the benzyl ether and phenol moieties dictates the primary cleavage pathways.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion of this compound (m/z 200) will be observed, and its fragmentation will be driven by the lability of the benzyl ether bond and the stability of the resulting fragments. While a specific spectrum for the 3-isomer is not publicly available, the fragmentation of the isomeric 2-(benzyloxy)phenol provides a strong predictive model.[6]

Key Fragmentation Pathways:

-

Benzylic Cleavage: The most prominent fragmentation pathway is the cleavage of the C-O bond of the ether, leading to the formation of the highly stable tropylium ion at m/z 91 . This is a hallmark of benzyl-containing compounds. The corresponding phenoxy radical is a neutral loss.

-

Formation of the Hydroxyphenoxy Cation: Cleavage of the benzyl C-C bond can lead to the formation of a hydroxyphenoxy cation at m/z 109 .

-

Loss of the Benzyl Group: The loss of the entire benzyl group as a neutral radical results in a fragment at m/z 109 , corresponding to the hydroxyphenoxy cation.

-

Fragments from the Resorcinol Moiety: The fragmentation of the resorcinol portion of the molecule can be predicted from the mass spectrum of resorcinol itself, which shows characteristic losses of CO and HCO.[7]

The following diagram illustrates the predicted EI fragmentation pathway of this compound:

References

Synthesis of Resorcinol Monobenzyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to resorcinol monobenzyl ether (3-benzyloxyphenol), a crucial intermediate in the synthesis of various pharmaceuticals and biologically active molecules. This document details the most prevalent and effective methodologies, including the classical Williamson ether synthesis and modern phase transfer catalysis techniques. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate practical application in a research and development setting.

Introduction

Resorcinol (benzene-1,3-diol) is a versatile starting material in organic synthesis. The selective mono-O-alkylation of resorcinol presents a chemical challenge due to the presence of two nucleophilic hydroxyl groups, which can lead to a mixture of mono- and di-alkylated products, as well as C-alkylated byproducts. Resorcinol monobenzyl ether is a key building block in the synthesis of a wide range of compounds, necessitating efficient and selective synthetic methods. This guide focuses on the most reliable and scalable methods for its preparation.

Primary Synthetic Methodologies

Two principal methods have emerged as the most effective for the synthesis of resorcinol monobenzyl ether: the Williamson ether synthesis and phase transfer catalysis.

Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely used method for preparing ethers. In the context of resorcinol monobenzyl ether synthesis, this SN2 reaction involves the deprotonation of one of resorcinol's hydroxyl groups to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, benzyl chloride or benzyl bromide.

A frequently cited method involves the reaction of resorcinol with benzyl chloride in the presence of a weak base, such as potassium carbonate, in a suitable solvent like acetone.[1][2] This approach offers a straightforward procedure, although yields can be modest due to the potential for side reactions.

Phase Transfer Catalysis (PTC)

Phase transfer catalysis offers a highly efficient and selective alternative for the synthesis of resorcinol monobenzyl ether. This method is particularly advantageous for reactions involving reactants that are soluble in immiscible phases. A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the benzyl halide.[1][2] The PTC method has been reported to provide excellent selectivity for the mono-benzylated product, often achieving 100% selectivity.[1][2]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of resorcinol monobenzyl ether via the Williamson ether synthesis and phase transfer catalysis.

Williamson Ether Synthesis Protocol

This protocol is based on the commonly reported method using potassium carbonate as the base.

Reaction Scheme:

Caption: Williamson Ether Synthesis of Resorcinol Monobenzyl Ether.

Materials:

-

Resorcinol

-

Benzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of resorcinol in anhydrous acetone, add anhydrous potassium carbonate.

-

Add benzyl chloride dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford pure resorcinol monobenzyl ether.

Phase Transfer Catalysis (PTC) Protocol

This protocol utilizes a phase transfer catalyst for enhanced selectivity.

Reaction Scheme:

Caption: Phase Transfer Catalysis Synthesis of Resorcinol Monobenzyl Ether.

Materials:

-

Resorcinol

-

Benzyl chloride

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene or other suitable organic solvent

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare an aqueous solution of resorcinol and sodium hydroxide.

-

In a separate flask, prepare a solution of benzyl chloride in toluene.

-

Combine the aqueous and organic solutions and add the phase transfer catalyst, TBAB.

-

Heat the biphasic mixture to 90 °C with vigorous stirring for the specified reaction time, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with 1 M HCl and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of resorcinol monobenzyl ether.

| Parameter | Williamson Ether Synthesis | Phase Transfer Catalysis |

| Yield | ~27%[1][2] | High (often with 100% selectivity for mono-ether)[1][2] |

| Reaction Temperature | Reflux in acetone (~56 °C) | 90 °C[1][2] |

| Reaction Time | Several hours | Varies, can be optimized |

| Key Reagents | Resorcinol, Benzyl Chloride, K₂CO₃ | Resorcinol, Benzyl Chloride, NaOH, TBAB |

| Solvent | Acetone | Biphasic (e.g., Toluene/Water) |

Physical and Spectroscopic Data for Resorcinol Monobenzyl Ether:

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 63-65 °C |

| Boiling Point | 358 °C at 760 mmHg[3] |

| ¹H NMR (CDCl₃, δ) | 7.45-7.30 (m, 5H, Ar-H of benzyl), 7.18 (t, J=8.1 Hz, 1H, Ar-H), 6.60-6.50 (m, 3H, Ar-H), 5.05 (s, 2H, -OCH₂-), 4.80 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, δ) | 159.2, 156.4, 136.8, 130.1, 128.7, 128.2, 127.6, 108.0, 107.9, 102.6, 70.1 |

| IR (KBr, cm⁻¹) | 3400 (-OH), 3030 (Ar-H), 1600, 1500 (C=C, aromatic), 1250, 1050 (C-O) |

Mechanistic Insights and Workflow Diagrams

Williamson Ether Synthesis Mechanism

The reaction proceeds via a standard SN2 mechanism. The weakly basic potassium carbonate deprotonates one of the phenolic hydroxyl groups of resorcinol to a small extent, forming the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the ether linkage.

Caption: Mechanism of the Williamson Ether Synthesis for Resorcinol Monobenzyl Ether.

Phase Transfer Catalysis Mechanism

In the PTC system, the hydroxide ion deprotonates the resorcinol in the aqueous phase. The phase transfer catalyst (Q⁺X⁻, e.g., TBAB) then exchanges its counter-ion (X⁻) for the resorcinol phenoxide anion (ArO⁻) to form an ion pair (Q⁺ArO⁻). This lipophilic ion pair is soluble in the organic phase and migrates across the phase boundary. In the organic phase, the phenoxide anion reacts with benzyl chloride to form the product. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.

Caption: Mechanism of Phase Transfer Catalysis for Resorcinol Monobenzyl Ether Synthesis.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of resorcinol monobenzyl ether.

Caption: General Experimental Workflow for the Synthesis and Purification.

Conclusion

The synthesis of resorcinol monobenzyl ether can be effectively achieved through both the Williamson ether synthesis and phase transfer catalysis. While the Williamson ether synthesis offers a classical and straightforward approach, the phase transfer catalysis method provides superior selectivity for the desired mono-benzylated product. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to the Physical Properties of 3-(Benzyloxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(Benzyloxy)phenol, also known as resorcinol monobenzyl ether, is an organic compound with the chemical formula C13H12O2.[1][2] It serves as a valuable intermediate in the synthesis of various chemically and biologically active molecules. This document provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a visual representation of a common synthetic pathway.

I. Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C13H12O2 | [1][2] |

| Molecular Weight | 200.23 g/mol | [1] |

| Appearance | White to off-white crystalline powder or solid. | [3] |

| Melting Point | 50-54 °C | [3] |

| Boiling Point | 358 °C at 760 mmHg; 200 °C at 5 mmHg | [1][3] |

| IUPAC Name | This compound | |

| Synonyms | Resorcinol monobenzyl ether, 3-(Phenylmethoxy)phenol | [1][3] |

| Purity | Typically >95% (by GC) | [3] |

| Storage Conditions | Room temperature, under an inert atmosphere. | [3] |

II. Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The expected spectral characteristics are outlined below.

| Spectroscopy | Key Features |

| ¹H NMR | Aromatic protons are expected in the δ 7-8 ppm range. The hydroxyl (-OH) proton typically appears as a broad singlet between δ 3-8 ppm. Protons on the carbon adjacent to the ether oxygen are deshielded and appear around δ 3.4-4.5 ppm.[4][5] |

| ¹³C NMR | Carbons bonded to the electron-withdrawing -OH group are deshielded and absorb in the δ 50-80 ppm range.[6] |

| Infrared (IR) | A characteristic broad O-H stretching absorption is observed around 3500 cm⁻¹. The spectrum also shows typical aromatic C=C stretching bands at 1500 and 1600 cm⁻¹ and a strong C-O stretching absorption near 1050 cm⁻¹.[4][6] |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound. Common fragmentation patterns for phenols include alpha cleavage and dehydration.[4] |

III. Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound.

A. Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to lower and broaden the melting range.[7]

Apparatus:

-

Mel-Temp apparatus or similar melting point device[8]

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding)

Procedure:

-

Sample Preparation: A small amount of this compound is finely crushed into a powder.[8]

-

Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[8]

-

Initial Approximate Measurement: The capillary tube is placed in the heating block of the Mel-Temp apparatus. The temperature is increased rapidly (5-10 °C per minute) to get an approximate melting range.[8]

-

Accurate Measurement: A fresh sample is prepared and placed in the apparatus, which has been allowed to cool to at least 20°C below the approximate melting point. The temperature is then raised slowly, at a rate of approximately 2 °C per minute.[8]

-

Data Recording: The temperature at which the first crystal begins to melt and the temperature at which the last crystal turns into a liquid are recorded. This range is the melting point of the sample.[8]

B. Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and widely recommended technique for evaluating the equilibrium solubility of a compound.[9]

Apparatus:

-

Shake-flask or orbital shaker with temperature control

-

Glass flasks with stoppers

-

Analytical balance

-

pH meter

-

Filtration apparatus (e.g., syringe filters with 0.45 µm pores)[9]

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Media: Aqueous buffer solutions are prepared at various pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[10]

-

Addition of Compound: An excess amount of this compound is added to a known volume of each buffer solution in a flask. This ensures that a saturated solution is formed.[9]

-

Equilibration: The flasks are sealed and placed in a shaker set to a constant temperature (e.g., 37 ± 1 °C) and agitation speed (e.g., 100 rpm). The mixture is agitated for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[9][10]

-

Phase Separation: After equilibration, the solutions are allowed to stand to let undissolved solid settle. An aliquot of the supernatant is carefully withdrawn and filtered through a 0.45 µm filter to remove any remaining solid particles.[9]

-

Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a standard calibration curve.[11]

-

pH Measurement: The pH of the solution is measured at the beginning and end of the experiment to ensure it has not changed significantly.[9]

IV. Visualization of Synthetic Pathway

A common method for the synthesis of this compound is the O-alkylation of resorcinol with benzyl chloride. This reaction is often carried out using phase transfer catalysis to improve selectivity and reaction rates.[12] The logical workflow of this synthesis is depicted below.

Caption: Synthesis of this compound via Phase Transfer Catalysis.

References

- 1. americanelements.com [americanelements.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 3769-41-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. community.wvu.edu [community.wvu.edu]

- 9. scielo.br [scielo.br]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

A Strategic Ally in Synthesis: The In-Depth Technical Guide to 3-(Benzyloxy)phenol

Abstract

In the landscape of modern organic synthesis, 3-(Benzyloxy)phenol has solidified its position as a pivotal synthetic building block. Its value is anchored in the strategic interplay between a nucleophilic phenolic hydroxyl group and a readily cleavable benzyl ether protecting group. This distinct molecular architecture enables chemists to perform selective and sequential functionalization, making it an indispensable precursor in the synthesis of a wide array of complex molecules, from life-saving pharmaceuticals to advanced materials. This in-depth technical guide is crafted for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the chemical properties, key synthetic applications, and field-proven protocols for this compound. Our aim is to provide both foundational knowledge and actionable insights to empower scientists in leveraging this versatile molecule to its fullest potential.

Core Chemical Properties and Strategic Advantages

The utility of this compound stems from its unique structural attributes. The benzyl group serves as a robust protecting group for one of the phenolic hydroxyls of the resorcinol core, demonstrating stability across a broad spectrum of reaction conditions. Crucially, this group can be selectively removed under mild conditions, most commonly through catalytic hydrogenation, to unmask the phenol at a strategic point in a synthetic pathway.[1][2] The free hydroxyl group at the meta-position not only provides a reactive handle for further functionalization but also directs electrophilic aromatic substitution, primarily to the ortho and para positions relative to it.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂O₂ | [3] |

| Molar Mass | 200.23 g/mol | [3][4] |

| Appearance | White to off-white or light yellow crystalline powder | |

| Melting Point | 50-54 °C | |

| Boiling Point | 200 °C at 5 mmHg | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | |

| pKa | ~10 (Estimated for the phenolic hydroxyl) | N/A |

Key Synthetic Transformations and Field-Proven Protocols

The versatility of this compound is best illustrated through its application in a variety of fundamental organic transformations.

Williamson Ether Synthesis: Constructing Aryl Ethers

The phenolic hydroxyl of this compound is a potent nucleophile, making it an ideal substrate for Williamson ether synthesis to form diaryl or alkyl aryl ethers. This reaction is a cornerstone for creating the ether linkages found in many biologically active molecules.[5][6]

Protocol: Synthesis of a Diaryl Ether via SNAr Reaction

This protocol outlines a general and reliable procedure for the synthesis of a diaryl ether using this compound and an activated aryl halide.

Step-by-Step Methodology:

-

Deprotonation: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Add a suitable base, typically potassium carbonate (K₂CO₃, 1.5 eq), at room temperature. Stir the resulting suspension for 30-60 minutes to facilitate the formation of the potassium phenoxide intermediate.

-

Nucleophilic Attack: To the phenoxide suspension, add the activated aryl halide (e.g., 4-fluoronitrobenzene, 1.1 eq).

-

Reaction Progression: Heat the reaction mixture to 80-120 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-8 hours).

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous phase with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired diaryl ether.

Causality Behind Experimental Choices:

-

Solvent: DMF is an excellent choice as a polar aprotic solvent because it effectively solvates the potassium phenoxide without protonating it, thus preserving its nucleophilicity for the subsequent SNAr reaction.[7]

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol, yet it is mild enough to be compatible with a wide range of functional groups. For less reactive substrates, a stronger base like sodium hydride (NaH) might be employed.[7]

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy for the nucleophilic aromatic substitution, especially when dealing with moderately activated aryl halides.

Caption: Workflow for Williamson Ether Synthesis.

Electrophilic Aromatic Substitution: Tailoring the Core

The hydroxyl and benzyloxy groups are both activating, ortho-, para-directing groups for electrophilic aromatic substitution.[8] This electronic property allows for the regioselective introduction of various functional groups onto the aromatic ring of this compound.

Protocol: Regioselective Nitration

This protocol describes the controlled nitration of this compound, a common step in the synthesis of more complex derivatives.

Step-by-Step Methodology:

-

Reaction Setup: In a flask cooled to 0 °C with an ice bath, dissolve this compound (1.0 eq) in a suitable solvent, such as glacial acetic acid or dichloromethane.

-

Addition of Nitrating Agent: Slowly add a mild nitrating agent. A common choice is a solution of sodium nitrite in sulfuric acid, or for even milder conditions, a reagent like cerium (IV) ammonium nitrate (CAN) can be employed.[9][10][11]

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Quenching and Work-up: Carefully quench the reaction by pouring it over a mixture of ice and water. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution to remove any acidic residue, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting nitro-substituted product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is critical to control the reaction rate, prevent over-nitration, and minimize the formation of oxidative byproducts.[12]

-

Nitrating Agent: The use of dilute nitric acid or other mild nitrating agents is preferred for phenols to avoid the harsh, oxidative conditions of concentrated nitric and sulfuric acid mixtures, which can lead to degradation of the starting material.[8][13]

Benzyl Ether Deprotection: The Final Unveiling

A key strategic step in many synthetic sequences involving this compound is the cleavage of the benzyl ether to reveal the free phenol.

Protocol: Catalytic Hydrogenation

This is the most widely used, efficient, and clean method for benzyl ether deprotection.[1][2][14]

Step-by-Step Methodology:

-

Catalyst Suspension: Dissolve the benzylated compound in a suitable solvent such as ethanol, methanol, or ethyl acetate. To this solution, add a catalytic amount of palladium on carbon (Pd/C), typically 5-10 mol%.

-

Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (a balloon is often sufficient for small-scale reactions) and stir the mixture vigorously to ensure good contact between the substrate, catalyst, and hydrogen.

-

Reaction Completion: Monitor the reaction by TLC until all the starting material has been consumed.

-

Filtration and Concentration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product. Concentrate the filtrate under reduced pressure to obtain the deprotected phenol, which is often pure enough for subsequent steps without further purification.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly effective and reusable catalyst for the hydrogenolysis of benzyl ethers.[15][16]

-

Solvent: Protic solvents like ethanol and methanol are excellent choices as they readily dissolve the substrate and do not interfere with the reaction.

-

Hydrogen Source: While hydrogen gas is standard, transfer hydrogenation using a hydrogen donor like ammonium formate can be a valuable alternative for substrates containing other reducible functional groups that might be sensitive to direct hydrogenation.[1]

References

- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. americanelements.com [americanelements.com]

- 4. scbt.com [scbt.com]

- 5. youtube.com [youtube.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. byjus.com [byjus.com]

- 9. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. arkat-usa.org [arkat-usa.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 14. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 15. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. atlanchimpharma.com [atlanchimpharma.com]

An In-depth Technical Guide on the Solubility of 3-(Benzyloxy)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(benzyloxy)phenol, also known as resorcinol monobenzyl ether, in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a qualitative assessment based on the principles of chemical structure and solubility of analogous compounds. Additionally, it outlines a detailed experimental protocol for determining the precise solubility of this compound, which is crucial for applications in research, chemical synthesis, and pharmaceutical development.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₁₃H₁₂O₂. Structurally, it is the monobenzyl ether of resorcinol (1,3-dihydroxybenzene). The presence of a polar hydroxyl group and a larger, nonpolar benzyloxy group gives the molecule amphiphilic character, influencing its solubility in different media. Understanding its solubility is critical for designing reaction conditions, purification procedures, and formulations in various scientific and industrial applications.

Qualitative Solubility Profile

While specific quantitative data is scarce, the solubility of this compound in organic solvents can be inferred from its chemical structure and the known solubility of similar compounds such as phenol, resorcinol, and benzyl phenyl ether.

Key Structural Features Influencing Solubility:

-

Phenolic Hydroxyl Group (-OH): This group is polar and capable of forming hydrogen bonds. This feature enhances solubility in polar protic solvents like alcohols.

-

Ether Linkage (-O-): The ether group can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Aromatic Rings (Phenyl and Benzyl): These bulky, nonpolar groups dominate a significant portion of the molecular structure, leading to good solubility in nonpolar and moderately polar aprotic solvents.

Expected Solubility Trends:

Based on these features, the following qualitative solubility profile is expected:

-

High Solubility: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in polar protic solvents such as lower-chain alcohols (methanol, ethanol). The ability of these solvents to engage in hydrogen bonding and/or strong dipole-dipole interactions facilitates the dissolution of this compound.

-

Good to Moderate Solubility: In moderately polar solvents like acetone, ethyl acetate, and dichloromethane. These solvents can interact with both the polar and nonpolar parts of the molecule.

-

Low to Moderate Solubility: In nonpolar aromatic solvents like toluene and benzene. While the aromatic rings of this compound have an affinity for these solvents ("like dissolves like"), the presence of the polar hydroxyl group may limit high solubility.

-

Insoluble or Sparingly Soluble: In nonpolar aliphatic solvents such as hexanes and petroleum ether. The large nonpolar portion of these solvents cannot effectively solvate the polar hydroxyl group of this compound. It is also expected to be insoluble in water.

Comparative Solubility Data of Structurally Related Compounds

To provide a more concrete, albeit indirect, understanding of the solubility of this compound, the following table summarizes the solubility of related compounds.

| Compound | Structure | Relevant Properties and Solubility Profile |

| Phenol | C₆H₅OH | Soluble in many organic solvents such as ethanol, ether, chloroform, and glycerol.[1] Sparingly soluble in water. |

| Resorcinol | C₆H₄(OH)₂ | Readily soluble in water, alcohol, and ether.[2][3][4] Insoluble in chloroform and carbon disulfide.[2] |

| Benzyl Phenyl Ether | C₁₃H₁₂O | Insoluble in water.[5][6] Compatible with many organic solvents like ethanol, ether, and benzene.[5] |

This table provides a qualitative summary based on available data for structurally similar compounds to infer the likely solubility behavior of this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.

4.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in each solvent.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to 3-(Benzyloxy)phenol

CAS Number: 3769-41-3

This technical guide provides a comprehensive overview of 3-(Benzyloxy)phenol, a key organic intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document details the compound's physicochemical properties, synthesis methodologies, chemical reactivity, and its significant role as a precursor to various biologically active molecules.

Core Physicochemical Properties

This compound, also known as resorcinol monobenzyl ether, is a solid organic compound at room temperature. Its core properties are summarized in the table below, providing essential data for experimental design and chemical handling.[1][2][3]

| Property | Value |

| CAS Number | 3769-41-3 |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol |

| Melting Point | 50-54 °C |

| Boiling Point | 200 °C at 5 mmHg |

| Appearance | White to off-white crystalline powder or solid |

| IUPAC Name | 3-(phenylmethoxy)phenol |

| Synonyms | Resorcinol monobenzyl ether, m-(Benzyloxy)phenol |

| InChI Key | FOTVZLOJAIEAOY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)O |

Synthesis and Experimental Protocols

The primary and most well-documented method for synthesizing this compound is the selective mono-O-alkylation of resorcinol with benzyl chloride. This reaction is a classic example of the Williamson ether synthesis.[4] To achieve high selectivity for the mono-alkylated product over the di-alkylated byproduct, phase transfer catalysis (PTC) is often employed.[4]

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a generalized procedure based on established Williamson ether synthesis methodologies.[5][6][7][8]

Principle: The synthesis involves the deprotonation of one of the hydroxyl groups of resorcinol by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of benzyl chloride in an Sₙ2 reaction, displacing the chloride and forming the ether linkage.

Materials:

-

Resorcinol

-

Benzyl chloride

-

Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

-

Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)

-

Solvent (e.g., Toluene, Butanone)

-

Deionized water

-

Diethyl ether (for extraction)

-

Hydrochloric acid (HCl) (for neutralization)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol (1.0 eq) and the phase transfer catalyst (e.g., TBAB, 0.05 eq) in the chosen organic solvent (e.g., toluene).

-

Base Addition: Add an aqueous solution of the base (e.g., KOH, 1.0 eq). The mixture will be biphasic.

-

Alkylation: Heat the mixture to reflux (a temperature of around 90 °C is often effective).[4] Once refluxing, add benzyl chloride (1.0 eq) dropwise to the mixture over 30 minutes.

-

Reaction Monitoring: Continue to reflux the reaction mixture for several hours (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute it with water and diethyl ether.

-

Extraction & Washing: Separate the organic layer. Wash the organic layer successively with water, 1M HCl, and finally with a saturated sodium bicarbonate solution to remove unreacted resorcinol and base.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

References

- 1. orgchemres.org [orgchemres.org]

- 2. scbt.com [scbt.com]

- 3. 3-Benzyloxyphenol | CAS: 3769-41-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

Stability of 3-(Benzyloxy)phenol Under Acidic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 3-(benzyloxy)phenol under acidic conditions. Understanding the degradation pathways and kinetics of this benzyl ether is crucial for the development of stable pharmaceutical formulations and for ensuring drug product quality and efficacy. This document details the expected degradation mechanisms, provides illustrative quantitative data, and outlines detailed experimental protocols for stability assessment.

Core Concepts: Chemical Stability and Degradation Pathway

Benzyl ethers, such as this compound, are susceptible to cleavage under acidic conditions. This degradation is primarily an acid-catalyzed hydrolysis of the ether linkage. The reaction proceeds via a mechanism that is typically SN1 in nature, due to the stability of the resulting benzyl carbocation.

The degradation process can be summarized in the following steps:

-

Protonation of the Ether Oxygen: The ether oxygen is protonated by the acid, forming a good leaving group (an alcohol).

-

Formation of a Carbocation: The C-O bond cleaves, leading to the formation of a stable benzyl carbocation and resorcinol (1,3-dihydroxybenzene).

-

Nucleophilic Attack: The benzyl carbocation is then attacked by a nucleophile present in the reaction medium. In an aqueous acidic solution, water acts as the nucleophile, resulting in the formation of benzyl alcohol.

In addition to the primary degradation products, resorcinol and benzyl alcohol, there is a potential for the formation of C-alkylated side products. The electrophilic benzyl carbocation can attack the electron-rich aromatic ring of either the starting material, this compound, or the product, resorcinol, leading to the formation of benzyl-substituted phenols.

An In-depth Technical Guide on the Thermal Stability of 3-(Benzyloxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 3-(benzyloxy)phenol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related structural analogs, primarily benzyl phenyl ether, to infer its thermal properties and decomposition pathways. This approach provides a robust framework for understanding and predicting the behavior of this compound under thermal stress.

Executive Summary

This compound is a benzylic aryl ether. The thermal stability of this class of compounds is primarily dictated by the strength of the benzylic carbon-oxygen bond. The initial and rate-determining step in the thermal decomposition of such ethers is the homolytic cleavage of this bond to generate a benzyl radical and a phenoxy radical. Subsequent reactions of these radicals determine the final product distribution. The decomposition of this compound is expected to initiate at elevated temperatures, likely in the range of 260-440°C, based on studies of analogous compounds.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed via a free-radical mechanism. The primary dissociation step involves the cleavage of the C-O bond of the ether linkage, which is the most labile bond in the molecule.

The initial cleavage results in a benzyl radical and a 3-hydroxyphenoxy radical. In the presence of a hydrogen-donating solvent or through subsequent disproportionation reactions, these radicals are stabilized by hydrogen abstraction to form toluene and resorcinol (1,3-dihydroxybenzene), respectively. Alternatively, the radicals can undergo recombination or other secondary reactions to form a variety of higher molecular weight products, such as benzylphenols.

Quantitative Thermal Stability Data

While specific TGA or DSC data for this compound is not available in the public domain, the thermal decomposition of benzyl phenyl ether has been studied and provides a valuable proxy. The following table summarizes the kinetic parameters for the decomposition of benzyl phenyl ether in the presence of tetralin, a hydrogen donor.

| Compound | Temperature Range (°C) | Activation Energy (Ea) | Pre-exponential Factor (A) | Rate Law | Reference |

| Benzyl Phenyl Ether | 260-440 | 53.2 kcal/mol | 1015.2 s-1 | First-Order | [1] |

These data suggest that the decomposition of this compound will also follow first-order kinetics and will likely have a similar activation energy. The presence of the hydroxyl group on the phenyl ring is not expected to significantly alter the C-O bond dissociation energy of the benzylic ether.

Experimental Protocols

To determine the precise thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and weight loss profiles of a material.

Experimental Workflow for TGA

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and exothermic or endothermic decomposition events.

Experimental Workflow for DSC

Conclusion

The thermal stability of this compound is governed by the cleavage of its benzylic C-O bond. Based on data from its close structural analog, benzyl phenyl ether, a decomposition temperature in the range of 260-440°C can be anticipated, with the primary decomposition products being toluene and resorcinol in the presence of a hydrogen source. For precise characterization, TGA and DSC analyses are recommended. The provided protocols and theoretical framework serve as a valuable resource for researchers working with this compound, enabling informed decisions in process development, safety assessments, and drug formulation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Benzyloxy)phenol from Resorcinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(benzyloxy)phenol, also known as resorcinol monobenzyl ether, from resorcinol. The primary method described is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This application note includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, safety precautions, and methods for purification and characterization of the final product. Additionally, a summary of quantitative data and a visual representation of the experimental workflow are provided to aid in the successful execution of this synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials with novel properties. Its structure, featuring a protected phenolic hydroxyl group and a free phenolic hydroxyl group, allows for selective functionalization at the free hydroxyl or subsequent deprotection to reveal the second hydroxyl group. The synthesis from the readily available and inexpensive starting material, resorcinol, makes it an attractive building block in multistep synthetic routes. The most common method for the preparation of this compound is the mono-O-alkylation of resorcinol with a benzyl halide under basic conditions, a classic example of the Williamson ether synthesis. A significant challenge in this synthesis is controlling the selectivity to obtain the desired mono-benzylated product over the di-benzylated byproduct, 1,3-bis(benzyloxy)benzene. This protocol aims to provide a reliable method to maximize the yield of the target compound.

Chemical Reaction

The synthesis proceeds via the deprotonation of one of the hydroxyl groups of resorcinol by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride in an SN2 reaction to form the desired this compound and a salt byproduct.

Reaction Scheme:

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Resorcinol | Reagent | Sigma-Aldrich | |

| Benzyl Chloride | Reagent | Sigma-Aldrich | Lachrymator, handle in a fume hood. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | |

| Acetone | ACS Grade | VWR | |

| Diethyl Ether | ACS Grade | VWR | |

| Hydrochloric Acid (HCl) | 37% | VWR | Corrosive. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | |

| Silica Gel | 60 Å, 230-400 mesh | VWR | For column chromatography. |

| Hexane | ACS Grade | VWR | For column chromatography. |

| Ethyl Acetate | ACS Grade | VWR | For column chromatography. |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

pH paper

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add resorcinol (11.0 g, 0.1 mol) and anhydrous potassium carbonate (13.8 g, 0.1 mol).

-

Solvent Addition: Add 100 mL of acetone to the flask.

-

Reagent Addition: While stirring the mixture, add benzyl chloride (11.5 mL, 0.1 mol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain reflux for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride.

-

Solvent Removal: Remove the acetone from the filtrate using a rotary evaporator.

-

Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer it to a 500 mL separatory funnel. Wash the organic layer with 2 x 50 mL of 1 M sodium hydroxide solution to remove unreacted resorcinol. Then, wash with 2 x 50 mL of water and 1 x 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing the polarity) to isolate the pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following methods:

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Melting Point: The reported melting point of this compound is in the range of 50-54 °C.

-

Spectroscopy:

-

¹H NMR: Expected signals include aromatic protons from both the resorcinol and benzyl moieties, a singlet for the benzylic protons, and a broad singlet for the phenolic hydroxyl proton.

-

¹³C NMR: Will show characteristic peaks for the aromatic carbons and the benzylic carbon.

-

IR Spectroscopy: Will show a broad O-H stretching band for the phenolic hydroxyl group, C-H stretching for the aromatic and benzylic protons, and C=C stretching for the aromatic rings.

-

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| Resorcinol | 11.0 g (0.1 mol) |

| Benzyl Chloride | 11.5 mL (0.1 mol) |

| Potassium Carbonate | 13.8 g (0.1 mol) |

| Reaction Conditions | |

| Solvent | Acetone |

| Temperature | Reflux (~56 °C) |

| Reaction Time | 12-16 hours |

| Product | |

| Theoretical Yield | 20.02 g |

| Expected Yield | 50-70% |

| Appearance | White to off-white solid |

| Melting Point | 50-54 °C |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The Williamson ether synthesis of this compound from resorcinol is a straightforward method, but careful control of the reaction conditions is crucial for achieving a good yield and minimizing the formation of the di-substituted byproduct. The use of an equimolar amount of resorcinol, benzyl chloride, and potassium carbonate is a common starting point. Using a large excess of resorcinol can favor the formation of the mono-alkylated product, but this complicates the purification process.

The choice of base and solvent can also influence the outcome of the reaction. Potassium carbonate is a mild base that is effective in this synthesis. Stronger bases like sodium hydride could also be used but may lead to a higher proportion of the di-benzylated product. Acetone is a convenient solvent due to its boiling point and ability to dissolve the reactants. Other polar aprotic solvents like DMF or acetonitrile can also be employed.

Purification of the product is typically achieved by column chromatography, which effectively separates the desired mono-benzylated product from unreacted starting materials and the di-benzylated byproduct.

Safety Precautions

-

This experiment should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Benzyl chloride is a lachrymator and is corrosive. Handle with care.

-

Hydrochloric acid is corrosive and should be handled with caution.

-

Diethyl ether is highly flammable. Ensure there are no open flames or spark sources nearby.

-

Properly dispose of all chemical waste according to institutional guidelines.

Application Note: Williamson Ether Synthesis Protocol for 3-(Benzyloxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract